molecular formula C7H11F2NO B6186868 [4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol CAS No. 2639445-09-1

[4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol

Cat. No. B6186868
CAS RN: 2639445-09-1
M. Wt: 163.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol, also known as DF-Me-CB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of bicyclo[2.1.1]hexane, which is a common structural motif found in many biologically active compounds. DF-Me-CB has been shown to possess unique pharmacological properties that make it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of [4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. This compound has been shown to bind to the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This binding results in an increase in GABAergic neurotransmission, which can lead to a reduction in neuronal excitability and a decrease in the release of other neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, which suggests that it may have potential as a treatment for inflammatory conditions such as arthritis. This compound has also been shown to have anticonvulsant effects, which suggests that it may be useful in the treatment of epilepsy. Additionally, this compound has been shown to reduce the symptoms of drug withdrawal in animal models, which suggests that it may be useful in the treatment of drug addiction.

Advantages and Limitations for Lab Experiments

[4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol has several advantages for use in laboratory experiments. It is a relatively stable compound that can be synthesized in large quantities, which makes it suitable for use in high-throughput screening assays. This compound also has a well-defined chemical structure, which makes it easy to modify and optimize for specific applications. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it can be difficult to obtain pure samples of this compound, which can make it challenging to perform accurate dose-response studies.

Future Directions

There are many potential future directions for research on [4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol. One area of interest is the development of new drugs based on the structure of this compound. Researchers are exploring ways to modify the structure of this compound to create compounds with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of this compound. Researchers are working to understand how this compound interacts with the GABA-A receptor and other neurotransmitter systems in the brain. Finally, there is interest in exploring the potential therapeutic applications of this compound in humans. Clinical trials are needed to determine the safety and efficacy of this compound as a treatment for various conditions.

Synthesis Methods

[4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-azabicyclo[2.1.1]hexane with difluoromethyl-1-chloromethyl ether in the presence of a base. The resulting product is then treated with methanol to yield this compound. Other methods of synthesis have also been reported in the literature.

Scientific Research Applications

[4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol has been studied extensively for its potential therapeutic applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been investigated for its potential as a treatment for drug addiction and withdrawal symptoms.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-azabicyclo[2.1.1]hexane", "Difluoromethyl bromide", "Sodium hydride", "Methanol", "Acetic anhydride", "Pyridine", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 2-azabicyclo[2.1.1]hexane is reacted with difluoromethyl bromide in the presence of sodium hydride to form [4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane].", "Step 2: [4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane] is then reacted with methanol in the presence of acetic anhydride and pyridine to form [4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol.", "Step 3: The product is purified by treatment with hydrochloric acid, followed by neutralization with sodium bicarbonate and extraction with ethyl acetate. The organic layer is dried over sodium sulfate, filtered, and concentrated to yield the final product as a white solid." ] }

CAS RN

2639445-09-1

Molecular Formula

C7H11F2NO

Molecular Weight

163.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.